N-Acetyl-2-cyclopentyl-d-glycine

Description

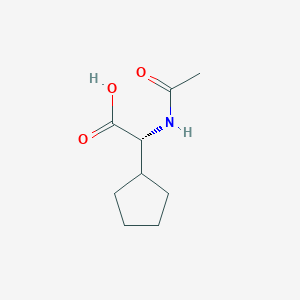

Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-acetamido-2-cyclopentylacetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO3/c1-6(11)10-8(9(12)13)7-4-2-3-5-7/h7-8H,2-5H2,1H3,(H,10,11)(H,12,13)/t8-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHAXMWOBFBJFRE-MRVPVSSYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(C1CCCC1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@H](C1CCCC1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Synthesis and Stereochemical Control

The synthesis of N-Acetyl-2-cyclopentyl-d-glycine is a multi-step process that demands rigorous control over stereochemistry. The key challenge lies in the establishment of the stereocenter at the α-position of the glycine (B1666218) backbone, which is directly influenced by the bulky cyclopentyl group.

Diastereoselective and Enantioselective Synthesis Pathways

The creation of the chiral center in 2-cyclopentyl-d-glycine, the precursor to the final N-acetylated compound, often employs asymmetric hydrogenation. This method is a cornerstone in the synthesis of chiral amines and their derivatives. nih.gov Transition metal catalysts, particularly those based on rhodium and iridium with chiral phosphine (B1218219) ligands, have demonstrated high efficacy in the enantioselective synthesis of α-amino acids. nih.gov For instance, rhodium-catalyzed asymmetric hydrogenation using P-stereogenic diphosphine ligands like TangPhos has been successful in producing chiral glycines with high enantioselectivity. nih.gov

Another significant pathway involves the asymmetric cross-dehydrogenative coupling reaction. This metal-free approach can utilize a chiral amine catalyst to couple glycine esters or amides with simple ketones or aldehydes, generating α-alkyl α-amino acid derivatives with good yields and high enantioselectivity and diastereoselectivity. rsc.org

Application of Chiral Auxiliaries and Transient Directing Groups in Cyclopentyl-Glycine Synthesis

Chiral auxiliaries are instrumental in guiding the stereochemical outcome of synthetic reactions. In the context of amino acid synthesis, a chiral auxiliary can be temporarily incorporated into the substrate to direct the diastereoselective formation of the desired stereoisomer. nih.govacs.org For example, (S)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide has been used as a chiral auxiliary in the synthesis of optically active amino acids. tcichemicals.com When reacted with a racemic α-amino acid in the presence of nickel nitrate, it facilitates isomerization at the α-position, leading to the formation of an intermediate that, upon hydrolysis, yields the (S)-amino acid with high optical purity. tcichemicals.com

Transient directing groups represent an alternative strategy where a chiral catalyst forms a temporary chiral auxiliary in situ from achiral precursors. acs.org This approach combines the advantages of both chiral auxiliaries and asymmetric catalysis.

N-Acetylation Reactions of 2-Cyclopentyl-d-glycine Precursors

The final step in the synthesis of this compound is the N-acetylation of the 2-cyclopentyl-d-glycine precursor. This is a standard transformation in organic chemistry. A common method involves the treatment of the amino acid with acetic anhydride (B1165640) in an aqueous medium. orgsyn.org This reaction is generally high-yielding and proceeds with little to no racemization, which is crucial for preserving the stereochemical integrity of the d-glycine derivative. orgsyn.org

Alternative methods for N-acetylation include the use of acetyl chloride in the presence of a base or amidocarbonylation, which involves the reaction of an aldehyde with an amide and carbon monoxide in the presence of a cobalt-containing catalyst. google.com

Synthesis of Analogs and Structural Variants of this compound

The synthesis of analogs of this compound allows for the exploration of structure-activity relationships. Modifications can be introduced at the cyclopentyl ring or the N-acyl moiety.

Modifications of the Cyclopentyl Ring

Systematic modifications of the cyclopentyl ring can involve the introduction of substituents or alterations to the ring size. For instance, the synthesis of fluorinated analogs has been explored in other cyclic systems like N-acetyl-D-glucosamine. beilstein-journals.org Methodologies such as nucleophilic deoxyfluorination using reagents like diethylaminosulfur trifluoride (DAST) could potentially be adapted to introduce fluorine atoms onto the cyclopentyl ring of the glycine precursor. beilstein-journals.org

Stereochemical Modifications and Analog Preparation

The preparation of stereochemical modifications and analogs of this compound is crucial for structure-activity relationship (SAR) studies. These modifications can involve altering the stereochemistry at the α-carbon or modifying the cyclopentyl ring.

Stereochemical Modifications:

The primary method for controlling the stereochemistry, as outlined above, is through enzymatic resolution. google.com By selecting either a D-acylase or an L-acylase, one can selectively produce either the N-acetyl-D-amino acid or the N-acetyl-L-amino acid.

For more direct asymmetric synthesis, methods involving chiral auxiliaries or catalysts can be employed. For instance, the alkylation of chiral nucleophilic glycine equivalents, such as those derived from a chiral ligand and a metal salt (e.g., Ni(II) complexes of glycine Schiff bases), can lead to the formation of a specific stereoisomer. google.comfrontiersin.org The stereochemical outcome in these reactions is controlled by the chiral ligand, which creates a chiral environment around the reacting center. google.com

Photoredox catalysis offers another modern approach for the stereoselective synthesis of unnatural α-amino acids. chemrxiv.orgnih.gov These methods can involve the C-radical addition to a chiral glyoxylate-derived sulfinyl imine, allowing for the synthesis of highly functionalized α-amino acids with controlled stereochemistry. chemrxiv.orgnih.gov

Analog Preparation:

The synthesis of analogs of this compound can be achieved by modifying the starting materials in the synthetic sequence.

Cycloalkyl Ring Analogs: By substituting bromocyclopentane (B41573) with other halo cycloalkanes (e.g., bromocyclobutane, bromocyclohexane) in the alkylation step, a series of N-acetyl-2-cycloalkyl-d-glycine analogs with varying ring sizes can be prepared. google.com

Substituted Cyclopentyl Analogs: The use of substituted cyclopentyl halides would lead to analogs with functional groups on the cyclopentyl ring.

N-Acyl Analogs: Modification of the acyl group can be achieved by using different acylating agents in the acetylation step. For example, using propionic anhydride instead of acetic anhydride would yield N-propionyl-2-cyclopentyl-d-glycine.

The following table provides examples of potential analogs and the required modification in the synthetic scheme.

| Analog Type | Example | Synthetic Modification |

| Cycloalkyl Ring Size | N-Acetyl-2-cyclohexyl-d-glycine | Use of bromocyclohexane (B57405) in the alkylation step. |

| N-Acyl Group | N-Propionyl-2-cyclopentyl-d-glycine | Use of propionic anhydride during acylation. |

These approaches provide a versatile platform for the generation of a library of this compound analogs for further scientific investigation.

Advanced Analytical Characterization in Chemical Research

Spectroscopic Methods for Structural Elucidation of N-Acetyl-2-cyclopentyl-d-glycine

Spectroscopic techniques are indispensable for elucidating the molecular architecture of a compound by probing the interactions of its atoms and bonds with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of individual atoms. For this compound, both ¹H and ¹³C NMR would be essential.

¹H NMR Spectroscopy: This technique detects the hydrogen nuclei (protons), providing information about their local electronic environment. The spectrum would show distinct signals for the protons of the acetyl group, the cyclopentyl ring, and the glycine (B1666218) backbone. The chemical shifts (δ) are influenced by neighboring functional groups. For instance, the methine proton on the α-carbon of the glycine moiety would likely appear as a doublet due to coupling with the adjacent N-H proton.

¹³C NMR Spectroscopy: This method detects the ¹³C isotope of carbon. The spectrum for this compound would display separate signals for each unique carbon atom, including the carbonyl carbons of the amide and carboxylic acid, the carbons of the cyclopentyl ring, the α-carbon of the glycine backbone, and the methyl carbon of the acetyl group. nih.gov The chemical shifts provide clear evidence for the presence of these functional groups. researchgate.net

Predicted NMR data, based on analogous structures like N-acetylglycine and cyclopentyl derivatives, are summarized below. nih.govhmdb.canih.govchemicalbook.com

Interactive Data Table: Predicted NMR Chemical Shifts (ppm) for this compound Use the dropdown to select the nucleus.

| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Carboxylic Acid (-COOH) | ~10-12 | Singlet (broad) |

| Amide (-NH) | ~7-8.5 | Doublet |

| Glycine α-CH | ~4.0-4.5 | Doublet |

| Cyclopentyl CH (at C2) | ~2.0-2.5 | Multiplet |

| Acetyl CH₃ | ~2.0 | Singlet |

| Cyclopentyl CH₂ | ~1.2-1.9 | Multiplets |

| Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Carboxylic Acid Carbonyl (C=O) | ~170-175 |

| Amide Carbonyl (C=O) | ~169-172 |

| Glycine α-Carbon | ~55-60 |

| Cyclopentyl CH (at C2) | ~40-45 |

| Cyclopentyl CH₂ | ~25-35 |

| Acetyl CH₃ | ~22-25 |

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is crucial for determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. nist.govnist.gov For this compound (Molecular Formula: C₉H₁₅NO₃), high-resolution mass spectrometry (HRMS) would be used to confirm its elemental composition with high accuracy.

In a typical electrospray ionization (ESI) mass spectrum, the compound would be observed as a protonated molecule [M+H]⁺ or a sodium adduct [M+Na]⁺. Tandem mass spectrometry (MS/MS) experiments would involve selecting the parent ion and inducing fragmentation, which would likely occur at the amide and glycosidic bonds, providing further structural confirmation. massbank.eu

Interactive Data Table: Predicted Mass Spectrometry Data for this compound Click on a row to highlight the potential fragmentation site on the structure.

| Ion | Calculated m/z | Description |

|---|---|---|

| [M+H]⁺ | 186.1125 | Protonated molecular ion |

| [M+Na]⁺ | 208.0944 | Sodium adduct of the molecular ion |

| [M-CH₂CO+H]⁺ | 144.1019 | Loss of ketene (B1206846) (acetyl group fragment) |

| [M-COOH+H]⁺ | 141.1175 | Loss of the carboxyl group |

| [M-C₅H₉+H]⁺ | 117.0426 | Loss of the cyclopentyl group |

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of molecules. These techniques are excellent for identifying the functional groups present in a sample. nih.gov

FT-IR Spectroscopy: In FT-IR, the absorption of infrared radiation by the molecule is measured, causing vibrations and rotations of the bonds. For this compound, characteristic absorption bands would confirm the presence of key functional groups. researchgate.netresearchgate.net

Raman Spectroscopy: This technique measures the inelastic scattering of monochromatic light. It is complementary to FT-IR, and certain vibrations, such as those of non-polar bonds, may be more prominent in the Raman spectrum. mdpi.commdpi.com

Data Table: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) (FT-IR) | Expected Wavenumber (cm⁻¹) (Raman) |

|---|---|---|---|

| O-H (Carboxylic Acid) | Stretching (broad) | 2500-3300 | Weak |

| N-H (Amide) | Stretching | 3230-3270 | 3230-3270 |

| C-H (Alkyl) | Stretching | 2850-2960 | 2850-2960 |

| C=O (Carboxylic Acid) | Stretching | 1700-1725 | 1700-1725 |

| C=O (Amide I) | Stretching | 1630-1680 | 1630-1680 |

Chromatographic and Separation Techniques for Stereoisomer Analysis

This compound is a chiral molecule, meaning it can exist as different stereoisomers. The "d-glycine" designation specifies the configuration at the α-carbon, but chirality also exists at the C-2 position of the cyclopentyl ring. Therefore, a mixture could contain diastereomers.

High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the most effective method for separating and quantifying such stereoisomers. nih.govresearchgate.net The principle of chiral chromatography relies on the differential interaction between the enantiomers/diastereomers and the chiral selector immobilized on the stationary phase. sigmaaldrich.commdpi.com This leads to different retention times for each stereoisomer, allowing for their separation. nih.gov

Several types of CSPs are effective for separating N-acetylated amino acids:

Glycopeptide-based CSPs: Columns like CHIROBIOTIC T, which uses teicoplanin, can separate racemic amino acids and their N-acetyl derivatives simultaneously. nih.govresearchgate.net

Cyclodextrin-based CSPs: These phases create a chiral cavity into which one enantiomer may fit better than the other, leading to separation.

Quinine-based CSPs: These act as weak anion-exchange selectors and are highly effective for separating derivatized amino acids. nih.gov

The development of a successful separation method would involve screening different CSPs and optimizing mobile phase conditions (e.g., solvent composition, pH, additives) to achieve baseline resolution of all possible stereoisomers. mdpi.comaimspress.com

Advanced Solid-State Characterization (e.g., X-ray Crystallography of Derivatives)

While obtaining a single crystal of this compound itself might be challenging, growing crystals of a suitable derivative (e.g., an ester) could allow for analysis by X-ray crystallography. This technique is the gold standard for determining the three-dimensional structure of a molecule in the solid state with atomic-level precision. nih.gov

X-ray crystallography provides unambiguous information on:

Molecular Conformation: The precise spatial arrangement of all atoms, including the torsion angles that define the molecule's shape.

Stereochemistry: The absolute configuration of all chiral centers can be determined.

Bond Lengths and Angles: Provides exact measurements of all covalent bonds and the angles between them.

Intermolecular Interactions: Reveals how molecules pack together in the crystal lattice, including details of hydrogen bonding networks, which are expected to be significant for this compound due to its amide and carboxylic acid groups. nih.gov

This detailed structural information is invaluable for understanding the molecule's physical properties and its potential interactions with other molecules.

Computational Chemistry and Molecular Modeling Studies

Quantum Mechanical Studies of N-Acetyl-2-cyclopentyl-d-glycine

Quantum mechanical (QM) calculations offer a detailed examination of a molecule's electronic structure, providing foundational data on its geometry, stability, and reactivity.

The biological function of a molecule is intrinsically linked to its three-dimensional shape or conformation. This compound, with its flexible cyclopentyl and acetyl groups, can adopt numerous conformations. Conformational analysis using quantum mechanical methods aims to identify the most stable, low-energy structures.

By systematically rotating the molecule's single bonds, a potential energy surface (PES) or energy landscape can be generated. nih.gov This map highlights the energy associated with each conformation, with energy minima corresponding to stable or metastable structures. researchgate.net For peptides and their derivatives, common minima are often categorized into conformations like beta (β), gamma (γ), and delta (δ). researchgate.netresearchgate.net Ab initio methods, such as Hartree-Fock (HF) and Density Functional Theory (DFT), are employed to calculate the energy of each conformation with high accuracy. researchgate.netnih.gov The analysis of this landscape is crucial for understanding which shapes the molecule is most likely to assume and how it might change its shape to interact with biological targets. nih.gov

Table 1: Key Concepts in Conformational Analysis

| Term | Description | Relevance to this compound |

|---|---|---|

| Conformation | A specific spatial arrangement of atoms in a molecule that can be interconverted by rotation about single bonds. | Determines how the molecule fits into a biological receptor. |

| Potential Energy Surface (PES) | A multi-dimensional surface that describes the potential energy of a molecule as a function of its atomic coordinates. nih.gov | Maps all possible conformations and their relative energies, revealing the most stable forms. nih.gov |

| Energy Minimum | A point on the PES where the energy is lower than in all nearby conformations, representing a stable structure. researchgate.net | Identifies the most probable and biologically relevant shapes of the molecule. |

| Global Minimum | The conformation with the absolute lowest energy on the entire PES. researchgate.net | Represents the most stable conformation of the molecule in a vacuum. |

Quantum mechanical calculations provide fundamental insights into the electronic properties of this compound, which govern its reactivity and interactions. Methods like DFT are used to calculate a variety of electronic descriptors. nih.govnih.gov

Key among these are the energies of the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO (ΔE) is a critical indicator of chemical reactivity and stability; a smaller gap suggests higher reactivity. nih.gov

Another useful tool is the Molecular Electrostatic Potential (MESP) map, which illustrates the charge distribution across the molecule. This map helps identify electron-rich regions (electronegative potential), which are prone to electrophilic attack, and electron-poor regions (electropositive potential), which are susceptible to nucleophilic attack. These predictions are vital for understanding how the molecule will interact with other molecules, including biological receptors. nih.gov

| Molecular Electrostatic Potential (MESP) | A 3D map of the electrostatic potential on the molecule's surface. | Visualizes electron-rich and electron-poor sites, predicting regions for non-covalent interactions. nih.gov |

Molecular Dynamics Simulations and Conformational Dynamics

While QM methods are excellent for static structures, Molecular Dynamics (MD) simulations provide a view of the molecule's movement and behavior over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes and interactions in a simulated physiological environment. nih.govsemanticscholar.org

To understand the therapeutic potential of this compound, MD simulations are used to model its interaction with specific biological targets, such as proteins or enzymes. nih.govnih.gov These simulations place the ligand (this compound) near the binding site of the target protein in a simulated aqueous environment. nih.gov

Over the course of the simulation, which can span from nanoseconds to microseconds, the ligand's ability to bind to the target is observed. researchgate.net The simulation reveals the specific binding pose, the key amino acid residues involved in the interaction, and the types of intermolecular forces (e.g., hydrogen bonds, van der Waals forces) that stabilize the complex. nih.gov This information is invaluable for explaining the molecule's mechanism of action and for designing derivatives with improved binding affinity.

A crucial output of computational studies is the prediction of binding affinity, or how strongly a ligand binds to its target. This is often expressed as the binding free energy (ΔG_bind). A more negative value indicates a stronger, more stable interaction.

Several methods are used to calculate binding free energy from MD simulation trajectories. The Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) method is a popular approach that balances computational cost and accuracy. nih.gov For more rigorous and accurate predictions, methods like alchemical free energy calculations can be used, which compute the energy difference by computationally "transforming" the ligand into a different molecule or into nothing. mdpi.com These energetic calculations are essential for ranking different compounds and prioritizing which ones should be synthesized and tested experimentally. mdpi.com However, accurate prediction can be challenging, especially for highly flexible proteins where significant conformational changes occur upon ligand binding. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) and Chemical Descriptor Analysis

Quantitative Structure-Activity Relationship (QSAR) studies aim to build a mathematical model that correlates the chemical structure of a compound with its biological activity. drugdesign.org This predictive model can then be used to estimate the activity of new, unsynthesized molecules, thereby accelerating the drug discovery process. drugdesign.org

The process begins with the calculation of a wide range of "molecular descriptors" for a set of molecules with known activities. nih.gov These descriptors are numerical values that encode different aspects of the molecule's structure and properties. They can be broadly categorized as:

Constitutional: Describing the basic molecular composition (e.g., molecular weight, atom counts).

Topological: Describing atomic connectivity.

Geometrical: Describing the 3D shape of the molecule.

Physicochemical: Describing properties like hydrophobicity (logP) and polarity. nih.gov

Quantum Chemical: Describing electronic properties (e.g., HOMO/LUMO energies, dipole moment). nih.gov

Statistical techniques, such as Multiple Linear Regression (MLR), are then used to develop an equation that links a selection of these descriptors to the observed biological activity (e.g., pIC50). nih.govnih.gov A robust QSAR model must be rigorously validated to ensure its predictive power. ijper.org This involves using both internal validation (e.g., cross-validation) and external validation with a test set of compounds not used in model creation. nih.gov The resulting model provides insight into which molecular properties are most important for the desired biological effect. drugdesign.org

Table 3: Common Molecular Descriptors in QSAR Studies

| Descriptor Class | Example Descriptor | Information Encoded |

|---|---|---|

| Physicochemical | LogP | Hydrophobicity, which affects membrane permeability and binding. drugdesign.org |

| Electronic | Dipole Moment | Polarity and the strength of polar interactions. nih.gov |

| Geometrical | Molecular Surface Area | The size of the molecule and its potential for interaction. |

| Topological | Wiener Index | The branching and compactness of the molecular structure. |

| Constitutional | Number of Hydrogen Bond Donors/Acceptors | Potential for forming hydrogen bonds with a biological target. kaggle.com |

Predictive Modeling for Biological Interactions

Predictive modeling encompasses a range of computational techniques used to forecast the affinity and binding mode of a ligand, such as this compound, to its biological target. These models are foundational to understanding the structure-activity relationships (SAR) that dictate a compound's efficacy and selectivity.

Molecular Docking: A key predictive modeling technique is molecular docking, which simulates the binding of a small molecule to the active site of a receptor. For N-substituted glycine (B1666218) derivatives, docking studies are frequently employed to predict their interaction with glycine transporters, such as GlyT1. These models help to elucidate the specific amino acid residues within the transporter's binding pocket that form crucial interactions with the ligand. For a molecule like this compound, docking simulations would predict how the N-acetyl group, the cyclopentyl moiety, and the glycine backbone fit within the GlyT1 binding site.

Pharmacophore Modeling: Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors and acceptors, hydrophobic centers, ionizable groups) that are necessary for biological activity. By analyzing a series of active N-acyl amino acids, a pharmacophore model can be constructed. This model then serves as a template to screen virtual libraries of compounds for potential new GlyT1 inhibitors and to guide the design of novel analogs of this compound with improved binding affinity.

Quantitative Structure-Activity Relationship (QSAR): QSAR studies establish a mathematical relationship between the chemical properties of a series of compounds and their biological activities. For N-acyl glycine derivatives, QSAR models can predict the inhibitory potency based on various molecular descriptors, such as lipophilicity, electronic properties, and steric parameters of the N-acyl and alpha-substituent groups. These models are valuable for predicting the activity of untested analogs of this compound.

A summary of computational approaches used in predictive modeling is presented in the table below:

| Computational Technique | Application to this compound | Predicted Insights |

| Molecular Docking | Simulating the binding pose within the GlyT1 active site. | Identification of key amino acid interactions with the acetyl, cyclopentyl, and glycine moieties. |

| Pharmacophore Modeling | Defining the essential 3D features for GlyT1 inhibition. | A virtual template for designing new analogs with optimal features for binding. |

| QSAR | Correlating physicochemical properties with inhibitory activity. | Prediction of the biological activity of novel, untested analogs. |

Molecular Dynamics (MD) Simulations: To further refine the understanding of ligand-receptor interactions, molecular dynamics simulations are employed. MD simulations provide a dynamic view of the binding event, allowing researchers to observe the conformational changes in both the ligand and the receptor over time. This can reveal the stability of the binding pose predicted by docking and highlight the role of water molecules in the binding site. For this compound, MD simulations could confirm the stability of its interaction with GlyT1 and provide insights into the flexibility of the cyclopentyl group within the binding pocket.

Design of Novel Analogs Based on Computational Insights

The knowledge gained from predictive modeling studies provides a solid foundation for the rational design of novel analogs of this compound with potentially improved properties, such as increased potency, selectivity, or better pharmacokinetic profiles.

Structure-Based Drug Design (SBDD): Insights from molecular docking and MD simulations directly inform SBDD. By visualizing the binding of this compound to its target, medicinal chemists can identify opportunities for structural modifications. For example, if the cyclopentyl group occupies a hydrophobic pocket with additional space, analogs with larger or differently shaped cycloalkyl groups could be designed to enhance hydrophobic interactions and improve binding affinity. Similarly, if the N-acetyl group forms a critical hydrogen bond, modifications to this group could be explored to optimize this interaction.

Ligand-Based Drug Design (LBDD): In the absence of a high-resolution structure of the biological target, LBDD approaches, such as pharmacophore modeling and QSAR, are invaluable. The pharmacophore model derived from active N-acyl glycine derivatives can be used as a guide to design new molecules that possess the key chemical features required for activity. QSAR models can then be used to predict the potency of these newly designed analogs before they are synthesized, allowing for the prioritization of the most promising candidates.

The iterative process of computational design, chemical synthesis, and biological testing is a powerful paradigm in modern drug discovery. Computational insights into the SAR of N-acyl amino acids enable a more focused and efficient exploration of chemical space, accelerating the discovery of novel therapeutic agents.

The table below outlines the strategies for designing novel analogs:

| Design Strategy | Computational Tool | Application | Potential Outcome |

| Structure-Based Drug Design | Molecular Docking, MD Simulations | Modifying the cyclopentyl or N-acetyl group to optimize interactions with the GlyT1 binding site. | Analogs with enhanced potency and selectivity. |

| Ligand-Based Drug Design | Pharmacophore Modeling, QSAR | Designing new molecules that fit the pharmacophore for GlyT1 inhibition and have predicted high activity. | Discovery of novel chemical scaffolds with improved drug-like properties. |

Biochemical and Enzymatic Interaction Research

N-Acetyl-2-cyclopentyl-d-glycine as a Substrate or Inhibitor in Enzymatic Assays

Studies with Glycine (B1666218) N-Acyltransferases (GLYAT) and Related Enzymes

Glycine N-acyltransferases (GLYAT) are a family of enzymes responsible for the conjugation of an acyl-CoA to glycine, forming an N-acylglycine. This process is a key step in the detoxification of various acidic compounds. While the general function of GLYAT is well-documented, no specific studies have been published that investigate this compound as a potential substrate or inhibitor for these enzymes. Research in this area would be necessary to determine if GLYAT can recognize and process the unique cyclopentyl moiety of this particular compound.

Investigation of Interactions with Acetyl-CoA Carboxylase

Acetyl-CoA carboxylase (ACC) is a critical enzyme in the biosynthesis of fatty acids, catalyzing the formation of malonyl-CoA from acetyl-CoA. There is no available research detailing any interaction, inhibitory or otherwise, between this compound and Acetyl-CoA Carboxylase. Such an investigation would be required to ascertain any potential impact of this compound on fatty acid metabolism.

Evaluation of Enzyme Inhibition Mechanisms

The potential for this compound to act as an enzyme inhibitor and the mechanisms of such inhibition (e.g., competitive, non-competitive, or uncompetitive) have not been explored in published literature. Determining its inhibitory profile against a range of enzymes would be a crucial step in understanding its pharmacological potential.

Research into Metabolic Transformations of N-Acylated Glycine Derivatives

Enzymatic Pathways for Biosynthesis and Degradation

The biosynthesis of N-acylated glycine derivatives typically involves the action of acyl-CoA synthetases and glycine N-acyltransferases. Degradation can occur through hydrolysis by amidases. However, the specific enzymatic pathways responsible for the potential biosynthesis and degradation of this compound have not been identified.

Identification of Biologically Relevant Metabolites

As the metabolic fate of this compound is unknown, there is no information regarding its potential biologically relevant metabolites. Metabolomic studies would be necessary to identify and characterize any downstream products of its metabolism in biological systems.

Modulation of Other Enzyme Systems (e.g., Prolyl Hydroxylase)

Currently, there is no publicly available scientific literature detailing the modulation of prolyl hydroxylase or any other enzyme systems by the specific chemical compound this compound. Extensive searches of scholarly databases and scientific publications did not yield any research findings on the biochemical or enzymatic interactions of this particular molecule.

Therefore, information regarding its effects on enzymes such as prolyl hydroxylase, including any potential inhibitory or activating properties, remains uncharacterized in the accessible scientific domain. As a result, no data tables or detailed research findings on this specific topic can be provided.

Advanced Research Directions and Emerging Methodologies

Chemoinformatic and Machine Learning Approaches for N-Acetyl-2-cyclopentyl-d-glycine Research

The integration of computational power into chemical research has revolutionized the way scientists approach drug discovery and molecular design. For a molecule like this compound, chemoinformatic and machine learning (ML) techniques offer a pathway to rapidly predict its properties and potential biological targets, thereby accelerating research and development. nih.govrsc.org

Machine learning models can be trained on large datasets of known molecules to predict a wide range of properties for novel compounds. nih.gov In the context of this compound, these models can be employed to forecast its Absorption, Distribution, Metabolism, and Excretion (ADME) properties, as well as potential toxicity (ADME-Tox). nih.gov Quantitative Structure-Activity Relationship (QSAR) studies, a cornerstone of chemoinformatics, can establish mathematical relationships between the structural features of this compound and its biological activity. nih.govnih.gov For instance, descriptors such as topological, geometrical, and physicochemical properties can be correlated with its potential inhibitory activity against specific enzymes or receptors. nih.gov

The application of ML extends to predicting the three-dimensional structures of peptides containing unnatural amino acids like the cyclopentyl-glycine moiety. nih.govnih.gov Advanced models, such as those built upon the AlphaFold-Multimer framework, are being developed to handle the complexities of non-standard residues, enabling the accurate prediction of how this compound might influence the conformation of a peptide or protein. nih.govnih.gov Furthermore, methods like StrEAMM (Structural Ensembles Achieved by Molecular Dynamics and Machine Learning) can predict the complete structural ensembles of cyclic peptides, which could be relevant if this compound were to be incorporated into such structures. rsc.orgresearchgate.net

| Machine Learning Application | Predicted Property for this compound | Potential Impact |

| QSAR Modeling | Biological activity (e.g., enzyme inhibition) | Prioritization of synthetic efforts and biological testing. nih.govnih.gov |

| ADME-Tox Prediction | Pharmacokinetic profile and potential toxicity | Early-stage risk assessment and compound optimization. nih.gov |

| 3D Structure Prediction | Conformational influence within a peptide chain | Understanding of molecular interactions and mechanism of action. nih.govnih.gov |

| Structural Ensemble Prediction | Dynamic behavior in solution | Insight into binding affinity and cell permeability. rsc.orgresearchgate.net |

Development of Advanced Probes for Biological System Investigations

To understand the biological role and mechanism of action of this compound, the development of advanced molecular probes is essential. These probes can be used to visualize and track the molecule within living cells and organisms, providing invaluable insights into its uptake, distribution, and interaction with biological targets.

Fluorescent probes are particularly powerful tools in this regard. One strategy involves attaching a fluorophore to the this compound molecule. The choice of fluorophore is critical and can be tailored for specific applications, such as using near-infrared (NIR) dyes for deep-tissue imaging. mdpi.com "Activatable" probes represent a more sophisticated approach. These probes are designed to be non-fluorescent until they interact with a specific enzyme or cellular environment, thereby providing a highly specific signal. nih.gov For instance, a probe could be designed where the N-acetyl group of the cyclopentyl-glycine derivative is part of a recognition site for a specific amidase or peptidase. nih.gov

Another innovative strategy is the incorporation of fluorescent amino acid analogues directly into peptides or proteins. nih.govresearchgate.net While not directly a probe for this compound, this methodology could be adapted to study its effects on peptide conformation and cell permeability in a label-free manner. nih.govresearchgate.net By incorporating a fluorescent amino acid alongside this compound in a peptide sequence, changes in fluorescence could report on the influence of the cyclopentyl moiety.

| Probe Type | Design Strategy | Information Gained |

| Fluorescently Labeled | Covalent attachment of a fluorophore (e.g., FITC, TAMRA, NIR dye). nih.gov | Cellular uptake, localization, and distribution. |

| Activatable Fluorescent | Probe fluorescence is "turned on" by a specific enzyme or condition. nih.gov | Spatiotemporal dynamics of target engagement. |

| Label-Free Intrinsic | Incorporation of fluorescent amino acid analogues alongside the target molecule in a peptide. nih.govresearchgate.net | Conformational changes and effects on cell permeability. |

| Peptide-Based Probes | Coupling to receptor-specific peptides. nih.gov | Targeted delivery and imaging of specific cell types. |

Exploration of Stereoisomeric Effects in Biological Systems at a Molecular Level

The stereochemistry of a molecule is a critical determinant of its biological activity. In the case of this compound, the "d" configuration of the glycine (B1666218) backbone and the stereocenters within the cyclopentyl ring will have a profound impact on its interaction with chiral biological macromolecules such as proteins and nucleic acids. nih.gov

The "d" configuration is of particular interest, as most naturally occurring amino acids in proteins are in the "l" configuration. nih.gov This makes d-amino acid-containing molecules often resistant to degradation by common proteases, potentially leading to a longer biological half-life. nih.gov The stereospecificity of amino acid uptake and transport systems is another crucial factor. nih.gov The d-isomer may be transported by different mechanisms or with different efficiencies compared to its l-counterpart, which would significantly affect its bioavailability and cellular concentration. nih.gov

At the molecular level, the precise three-dimensional arrangement of the acetyl, carboxyl, and cyclopentyl groups will dictate how the molecule fits into the binding pocket of a target protein. Even subtle changes in the stereochemistry of the cyclopentyl ring can lead to significant differences in binding affinity and efficacy. For example, a specific stereoisomer might be able to form a crucial hydrogen bond or engage in a favorable hydrophobic interaction that other isomers cannot. The presence of aromatic residues like phenylalanine in a binding site can lead to cation-π interactions, and the orientation of the cyclopentyl group could influence such interactions. scispace.com

| Stereochemical Feature | Potential Biological Implication | Molecular Basis |

| d-Amino Acid Core | Increased metabolic stability; altered transport and receptor binding. nih.govnih.govnih.gov | Resistance to proteolysis; specific recognition by transporters and enzymes. |

| Cyclopentyl Ring Stereoisomers | Differential binding affinity and biological activity. | Precise fit into chiral binding pockets of target proteins. |

| Overall 3D Conformation | Specific interactions with target macromolecules. | Formation of key non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions). |

Next-Generation Synthetic Strategies for Complex Modified Amino Acid Derivatives

The efficient and stereocontrolled synthesis of complex modified amino acids like this compound is a significant challenge in organic chemistry. The development of next-generation synthetic strategies is crucial for producing this molecule and its analogues for further investigation.

Traditional methods for synthesizing N-acetylated amino acids often involve the direct acetylation of the corresponding amino acid. orgsyn.org However, the synthesis of the core 2-cyclopentyl-d-glycine structure with high stereopurity can be complex. Modern synthetic approaches are increasingly turning to biocatalytic methods and advanced chemical catalysis to achieve high yields and stereoselectivity. nih.gov

Enzymatic kinetic resolution and asymmetric synthesis are powerful biocatalytic tools for producing enantiomerically pure amino acids. nih.gov These methods can offer a greener and more efficient alternative to classical chemical resolutions. Another promising avenue is the use of engineered bacterial strains to produce non-proteinogenic amino acids. frontiersin.org

In the realm of chemical synthesis, strain-release-driven reactions are emerging as a novel way to construct complex cyclic systems. acs.orgacs.org For instance, the reaction of strained bicyclic compounds could potentially be adapted to form the cyclopentylglycine core. Furthermore, advances in catalysis, such as the use of chiral catalysts for enantioselective alkylations or aminations, are continuously expanding the toolkit for synthesizing unnatural amino acids. nih.gov The synthesis of N-acetylglycine itself has been optimized through processes involving paraformaldehyde, acetamide, and carbon monoxide with specific catalyst systems. google.com

| Synthetic Strategy | Description | Advantages for this compound |

| Biocatalytic Synthesis | Use of enzymes for kinetic resolution or asymmetric synthesis. nih.gov | High enantioselectivity and environmentally friendly conditions. |

| Engineered Microorganisms | Recombinant E. coli strains designed to produce non-proteinogenic amino acids. frontiersin.org | Potential for large-scale, cost-effective production. |

| Strain-Release-Driven Synthesis | Utilization of strained ring systems to drive the formation of complex structures. acs.orgacs.org | Novel and efficient routes to the cyclopentyl moiety. |

| Advanced Catalysis | Enantioselective catalysts for key bond-forming reactions. nih.gov | Precise control over stereochemistry. |

| Optimized Industrial Processes | High-yield synthesis of N-acetylated amino acid precursors. google.com | Scalable and cost-effective production of starting materials. |

Q & A

Basic: What synthetic methodologies are currently employed for N-Acetyl-2-cyclopentyl-d-glycine, and how do reaction conditions influence stereochemical purity?

Methodological Answer:

Synthesis typically involves nucleophilic substitution or coupling reactions. For example, chloroacetylation of cyclopentylglycine derivatives followed by acetylation under anhydrous conditions. Reaction parameters such as temperature (optimized between 0–25°C), solvent polarity (e.g., dichloromethane vs. THF), and chiral catalysts (e.g., L-proline derivatives) critically impact stereoselectivity. Purification via recrystallization or chiral HPLC ensures enantiomeric purity. Researchers should validate stereochemistry using X-ray crystallography or circular dichroism (CD) spectroscopy .

Advanced: How can enantiomeric excess (ee) be maximized in this compound synthesis using asymmetric catalysis?

Methodological Answer:

Asymmetric induction requires chiral auxiliaries or organocatalysts. For instance, using (R)-BINAP-metal complexes in Pd-catalyzed couplings can enhance ee by >95%. Kinetic resolution during intermediate steps (e.g., enzymatic hydrolysis with lipases) further refines stereochemistry. Reaction monitoring via chiral GC/MS at multiple timepoints identifies optimal termination points. Computational tools (DFT calculations) predict transition states to guide catalyst selection .

Basic: Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

Methodological Answer:

- NMR : H and C NMR (in DMSO-d6 or CDCl3) confirm backbone structure and cyclopentyl group integration.

- IR Spectroscopy : Amide I (~1650 cm) and II (~1550 cm) bands validate acetylation.

- HPLC-MS : Reverse-phase C18 columns with UV/Vis detection (210 nm) assess purity, while high-resolution MS confirms molecular weight (±1 ppm).

- X-ray Diffraction : Resolves absolute configuration for crystalline derivatives .

Advanced: What computational strategies predict the conformational stability of this compound in aqueous vs. nonpolar environments?

Methodological Answer:

Molecular dynamics (MD) simulations with force fields (e.g., AMBER or CHARMM) model solvation effects. Quantum mechanical calculations (e.g., MP2/cc-pVTZ) assess intramolecular hydrogen bonding and steric strain in the cyclopentyl moiety. Solvent-accessible surface area (SASA) analysis predicts aggregation tendencies. Cross-validate with experimental solubility data (e.g., shake-flask method) and CD spectroscopy in varying solvent systems .

Basic: What in vitro assays are used to study the biological activity of this compound?

Methodological Answer:

- Enzyme Inhibition Assays : Fluorescence-based assays (e.g., FRET) screen for interactions with proteases or kinases.

- Cell Viability Assays : MTT or ATP-luminescence tests evaluate cytotoxicity in HEK293 or HepG2 cells.

- Binding Studies : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify affinity for target proteins (e.g., GPCRs). Include negative controls (scrambled peptides) and triplicate runs to ensure reproducibility .

Advanced: How should researchers resolve contradictory data on the metabolic stability of this compound across studies?

Methodological Answer:

- Systematic Review : Meta-analyze data from liver microsome assays (human vs. rodent) and cytochrome P450 inhibition profiles.

- Experimental Replication : Standardize conditions (e.g., pH 7.4 buffers, 37°C incubation) and use LC-MS/MS for metabolite quantification.

- Cofactor Variation : Test NADPH-dependent vs. independent degradation pathways.

- Cross-Laboratory Validation : Share samples with independent labs to eliminate batch-specific artifacts .

Advanced: What critical factors must be addressed when designing in vivo pharmacokinetic studies for this compound?

Methodological Answer:

- Dose Escalation : Start with sub-therapeutic doses (e.g., 1 mg/kg) in rodent models to assess acute toxicity.

- Bioavailability Metrics : Measure AUC (area under the curve) via serial blood sampling over 24h.

- Tissue Distribution : Use radiolabeled C-compounds and autoradiography.

- NIH Compliance : Adhere to ARRIVE guidelines for animal studies, including randomization, blinding, and power analysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.